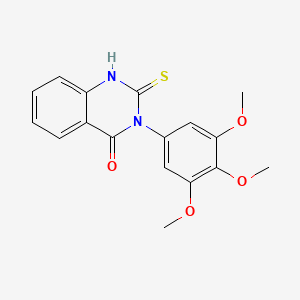

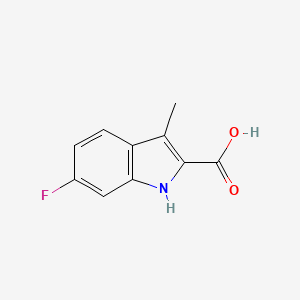

2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

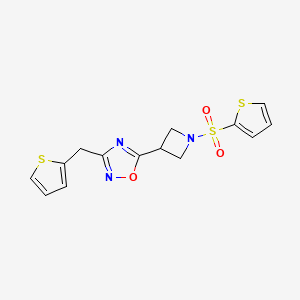

“2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” is a compound that has been synthesized and evaluated for in vitro antitumor activity . It is a novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones . The molecular formula of this compound is C17H16N2O4S and its molecular weight is 344.38 .

Synthesis Analysis

The synthesis of “2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” involves a mixture of 3,4,5-trimethoxybenzyl isothiocyanate, anthranilic acid, and triethylamine, which was heated under reflux for 3 hours in ethanol . The reaction mixture was then filtered while hot and the obtained solid was dried .Molecular Structure Analysis

The molecular structure of “2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” is characterized by a quinazolinone nucleus, which is a characteristic bioactive scaffold present in several critical agents of biological interest .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” include the reaction of 3,4,5-trimethoxybenzyl isothiocyanate with anthranilic acid in the presence of triethylamine .Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

2-Mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one and its analogs have demonstrated significant potential in antimicrobial and antitumor applications. Several studies have explored these compounds for their efficacy against various bacterial, fungal, and cancer cell lines. For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones exhibited notable antibacterial and antifungal activities, with implications for antiHIV activities as well (Alagarsamy et al., 2004). Another study synthesized novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogs, revealing significant antitumor properties against various cancer cell lines, particularly lung, CNS, and breast cancer (El-Azab et al., 2017).

DHFR Inhibitors and Molecular Docking Studies

2-Substituted-mercapto-quinazolin-4(3H)-ones have been identified as effective dihydrofolate reductase (DHFR) inhibitors, a class of drugs used for antibacterial, antiparasitic, and anticancer applications. These compounds demonstrate remarkable biological activity, with some being more active than reference drugs like methotrexate (El-Subbagh & Sabry, 2021). Molecular docking studies further assist in understanding the mode of binding and efficacy of these compounds in targeting specific enzymes or receptors.

Analgesic and Anti-Inflammatory Applications

These compounds have also been synthesized and evaluated for their potential as analgesic, anti-inflammatory, and antibacterial agents. Some novel 2-mercapto-3-(substitutedmethyl amino)quinazolin-4(3H)-ones showed comparable analgesic activity to standard drugs like diclofenac sodium (Alagarsamy et al., 2000). This highlights their potential in developing new pain management and anti-inflammatory medications.

Diuretic Activity

In addition to the above applications, these compounds have been explored for their diuretic properties. A series of quinazolin-4(3H)-one derivatives containing thiazole or 1,3,4-thiadiazole moieties exhibited significant diuretic activity (Maarouf et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-13-8-10(9-14(22-2)15(13)23-3)19-16(20)11-6-4-5-7-12(11)18-17(19)24/h4-9H,1-3H3,(H,18,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPPCSJXYSICNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)

![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2367168.png)

![N-Cyclopropyl-N-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)